molecular formula C21H21N5O3 B10982169 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B10982169
M. Wt: 391.4 g/mol
InChI Key: WNGVZMUQBIQEPK-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: A simpler analog with similar biological activities.

    4-hydroxyquinoline: Another analog with distinct properties.

    1,2,4-triazole derivatives: Compounds with similar triazole moieties but different substituents.

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to its combination of quinoline and triazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H21N5O3/c27-19-11-8-15-7-9-16(12-17(15)22-19)29-13-20(28)24-21-23-18(25-26-21)10-6-14-4-2-1-3-5-14/h1-5,7,9,12H,6,8,10-11,13H2,(H,22,27)(H2,23,24,25,26,28)

InChI Key

WNGVZMUQBIQEPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NC3=NNC(=N3)CCC4=CC=CC=C4

Origin of Product

United States

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